molecular formula C15H20N4O B2694987 N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924839-70-3

N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2694987
CAS No.: 924839-70-3
M. Wt: 272.352
InChI Key: NSJHPDCTLPCWQH-UHFFFAOYSA-N
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Description

N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from p-tolyl azide, and the alkyne precursor is typically a butyl-substituted alkyne.

    Carboxamide Formation: The carboxamide group is introduced by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the p-tolyl moiety, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Products may include p-toluic acid or p-tolualdehyde.

    Reduction: Products may include N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-amine.

    Substitution: Products depend on the nucleophile used but can include various substituted triazoles.

Scientific Research Applications

N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways, such as those related to inflammation or cell proliferation.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

  • N-butyl-5-methyl-1-(phenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-butyl-5-methyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
  • N-butyl-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • Uniqueness: N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to other isomers.
  • Chemical Properties: The position of the tolyl group (para, meta, or ortho) can affect the compound’s steric and electronic properties, leading to differences in reactivity and interaction with molecular targets.

Properties

IUPAC Name

N-butyl-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-4-5-10-16-15(20)14-12(3)19(18-17-14)13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJHPDCTLPCWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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